![molecular formula C16H16N2O2 B2466337 (3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone CAS No. 2034575-54-5](/img/structure/B2466337.png)
(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone
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Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone, also known as AZD-8055, is a small-molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overactivation of mTOR has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, mTOR inhibitors like AZD-8055 have emerged as promising therapeutic agents for these diseases.
Scientific Research Applications
Antibiotics and Medicinal Chemistry
The 2-azetidinone ring system, commonly referred to as β-lactam , plays a pivotal role in antibiotics. Notably, penicillins, cephalosporins, carbapenems, and other broad-spectrum β-lactam antibiotics owe their efficacy to this ring structure . Researchers have explored novel derivatives of β-lactams, including 2-azetidinones, as potential therapeutic agents. Investigating the pharmacological activity of 3-pyrrole-substituted 2-azetidinones could lead to new antibiotics or antimicrobial agents.
Green Synthesis and Catalysis
The synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation represents a green and practical method . This approach allows for the introduction of various substituents at both the N-1 and C-4 positions of the 2-azetidinone ring. The rapidity and excellent yields observed in this reaction are attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation.
Organic Synthesis and Building Blocks
Beyond antibiotics, 2-azetidinones serve as versatile building blocks in organic synthesis. Researchers have employed them as part of the β-lactam synthon method to construct complex molecules . By exploring the reactivity of 3-pyrrole-substituted 2-azetidinones, scientists can expand their toolbox for creating diverse chemical entities.
Aggregation-Induced Emission Enhancement (AIEE)
While not directly related to the compound itself, pyrrolo[1,2-a]pyrimidines (synthetic applications of NH-pyrroles) exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . Researchers might explore similar phenomena in 3-pyrrole-substituted 2-azetidinones.
properties
IUPAC Name |
(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWNOUFESOLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone |
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